1,4-Dihydro-2-methylbenzoic acid

Vue d'ensemble

Description

. It is a derivative of benzoic acid and features a methyl group attached to the benzene ring, making it a valuable compound in various scientific and industrial applications.

Méthodes De Préparation

Preparation Methods Overview

The preparation of 1,4-Dihydro-2-methylbenzoic acid primarily involves selective reduction and functional group transformations starting from benzoic acid or substituted benzoic acid derivatives. The key methods include:

- Birch reduction of benzoic acid derivatives

- Multi-step synthesis involving esterification, Mannich-type reactions, reduction, and demethylation

Birch Reduction Method

Description:

The classical and direct method to prepare this compound is through the Birch reduction of 2-methylbenzoic acid (o-toluic acid). The Birch reduction selectively reduces the aromatic ring to a 1,4-dihydro structure while retaining the carboxylic acid group.

- Starting material: Benzoic acid or 2-methylbenzoic acid

- Reagents: Alkali metals (e.g., sodium or lithium) in liquid ammonia, often with an alcohol as proton source

- Outcome: Partial reduction of aromatic ring to 1,4-dihydro derivative

- Reference: Organic Syntheses procedure confirms this method as the primary route for 1,4-dihydrobenzoic acid derivatives.

Multi-Step Synthesis via Esterification, Mannich Reaction, Reduction, and Demethylation

A more elaborate synthetic route involves the following key steps, particularly for substituted derivatives like 3,4-dihydroxy-2-methylbenzoic acid esters, which are structurally related and can be converted to this compound derivatives.

Esterification

- Starting from 3-hydroxy-4-methoxybenzoic acid, esterification with methanol in the presence of concentrated sulfuric acid produces the methyl ester.

- Conditions: Reflux at 85°C for 6 hours.

- Yield: Approximately 98.8% methyl ester obtained.

Mannich Reaction

- The methyl ester undergoes a Mannich-type reaction with formaldehyde and dimethylamine to form 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester.

- Conditions: Heating at 110°C for 5 hours in 1,4-dioxane with glacial acetic acid as catalyst.

- Yield: About 70% yield of the Mannich base intermediate.

Reduction

- The Mannich base is reduced to 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester.

- This step involves selective reduction of the aminomethyl group to a methyl group.

Demethylation

- The methoxy group is demethylated to yield 3,4-dihydroxy-2-methylbenzoic acid methyl ester.

- Reagents: Anhydrous aluminum chloride in solvents such as toluene.

- Conditions: Heating at 50-100°C for 1-5 hours.

- Work-up: Quenching in ice-cold hydrochloric acid and extraction with ethyl acetate.

Hydrolysis (Optional)

- The methyl ester can be hydrolyzed to yield the free acid form of 3,4-dihydroxy-2-methylbenzoic acid.

- This step involves basic or acidic hydrolysis.

Summary Table of Multi-Step Synthesis

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Esterification | 3-hydroxy-4-methoxybenzoic acid | Methanol, conc. H2SO4, reflux 85°C, 6 h | 3-hydroxy-4-methoxybenzoic acid methyl ester | 98.8 |

| 2 | Mannich Reaction | 3-hydroxy-4-methoxybenzoic acid methyl ester | Formaldehyde, dimethylamine, 110°C, 5 h | 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester | 70.0 |

| 3 | Reduction | Mannich base intermediate | Reducing agent (specific reagent not detailed) | 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester | Not specified |

| 4 | Demethylation | 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester | Anhydrous AlCl3, toluene, 50-100°C, 1-5 h | 3,4-dihydroxy-2-methylbenzoic acid methyl ester | Not specified |

| 5 | Hydrolysis (Optional) | Methyl ester | Acid or base hydrolysis | 3,4-dihydroxy-2-methylbenzoic acid | Not specified |

Analytical and Purification Details

- The reaction intermediates and products are typically monitored by High-Performance Liquid Chromatography (HPLC), with retention times around 7.0 minutes for methyl esters.

- Purification involves solvent extraction, washing with acid/base solutions, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Final purification may include recrystallization or treatment with solvents like hexane.

Research Findings and Notes

- The Birch reduction remains the most straightforward and classical method for preparing 1,4-dihydro derivatives of benzoic acid, including this compound.

- The multi-step synthetic route is more elaborate but allows for selective functionalization and preparation of hydroxy-substituted derivatives, which can be converted to the target compound or its analogs.

- The use of hazardous reagents such as n-butyl lithium or methyl iodide in other known methods is avoided in the described process, making it more suitable for commercial manufacturing.

- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimal yield and purity.

- The detailed synthetic route is supported by patent literature describing the preparation of related substituted dihydroxy-methylbenzoic acid esters and their hydrolysis to free acids.

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Dihydro-2-methylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to form 2-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: 2-Methylbenzoic acid

Reduction: 2-Methylcyclohexanone or 2-Methylcyclohexanol

Substitution: Brominated or nitro derivatives of this compound

Applications De Recherche Scientifique

Chemical Properties and Structure

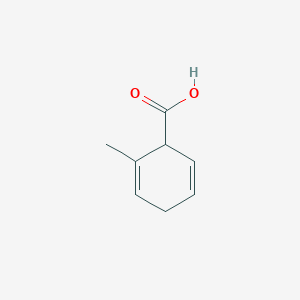

1,4-Dihydro-2-methylbenzoic acid has the molecular formula and features a carboxylic acid functional group. Its structure can be represented by the following SMILES notation: CC1=CCC=CC1C(O)=O . The compound exhibits a melting point range of 73-75 °C, making it stable under standard laboratory conditions .

Photochemical Studies

MBA has been utilized in photochemical research to investigate the mechanisms of lipid peroxidation. A study demonstrated the reaction between benzophenone and various 1,4-dienes, including MBA, using techniques such as steady-state photolysis and laser flash photolysis. This research aimed to understand the role of MBA in photochemical reactions involving lipid substrates .

Synthesis of Antifolate Compounds

MBA has been identified as a key intermediate in the synthesis of antifolate compounds that inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making MBA a valuable component in developing cancer therapeutics. For instance, modifications of MBA have led to compounds with improved inhibitory activities against TS and DHFR, showcasing its potential in drug design .

Biological Evaluations

In biological evaluations, derivatives of MBA have been tested for their efficacy against various cancer cell lines. Research indicates that certain modifications to the MBA structure enhance its potency as an inhibitor of tumor growth by targeting specific metabolic pathways within cancer cells .

Comprehensive Data Table

| Application | Description | Key Findings |

|---|---|---|

| Photochemical Studies | Investigates lipid peroxidation mechanisms using MBA | MBA participates in reactions with benzophenone |

| Synthesis of Antifolate Compounds | Intermediate for synthesizing TS and DHFR inhibitors | Modifications yield compounds with enhanced inhibitory activity |

| Biological Evaluations | Testing derivatives against cancer cell lines | Certain derivatives show increased potency against tumors |

Case Study 1: Lipid Peroxidation Mechanism

A detailed mechanistic study explored the role of MBA in lipid peroxidation reactions. The findings suggested that MBA can effectively participate in photochemical processes that lead to oxidative stress in biological systems. This underscores its relevance in studies related to cellular damage and aging .

Case Study 2: Antifolate Development

Research on antifolate compounds synthesized from MBA highlighted its potential as a lead compound for developing dual inhibitors targeting TS and DHFR. The study reported that specific structural modifications resulted in compounds with significantly lower IC50 values compared to existing treatments like pemetrexed, indicating enhanced therapeutic potential against colorectal cancer .

Mécanisme D'action

The mechanism by which 1,4-dihydro-2-methylbenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, its derivatives may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic effects. The exact molecular targets and pathways involved vary based on the derivative and its intended use.

Comparaison Avec Des Composés Similaires

o-Toluic acid (2-methylbenzoic acid)

m-Toluic acid (3-methylbenzoic acid)

p-Toluic acid (4-methylbenzoic acid)

3-Methoxybenzoic acid

3-Hydroxybenzoic acid

Q & A

Basic Questions

Q. What experimental protocols are recommended for studying the photodegradation of 1,4-dihydro-2-methylbenzoic acid in pulp systems?

- Methodological Answer :

- Pulp Preparation : Soxhlet-extract pulp with acetone to remove low molecular weight impurities, ensuring accurate quantification of additive levels .

- Impregnation : Apply 3% (wt/wt) this compound to air-dried pulp sheets (TAPPI T 218 protocol) .

- Photolysis : Irradiate sheets in a Rayonet Photochemical Reactor using phosphorus black light lamps (e.g., 20–160 minutes) .

- Post-Photolysis Analysis : Extract photoproducts with chloroform under argon, concentrate via vacuum drying, and characterize using H NMR, C NMR, and GC/MS .

Q. Which analytical techniques are suitable for characterizing photodegradation products of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated chloroform () with tetramethylsilane (TMS) as an internal standard to identify structural changes (e.g., conversion to o-toluic acid) .

- GC/MS : Employ an HP-17 capillary column and flame ionization detector for quantifying degradation products. Cross-reference with mass spectral libraries for compound identification .

- Brightness Measurements : Track photostability via TAPPI brightness values pre- and post-irradiation .

Q. How is this compound purified to ensure high-purity standards in photolysis studies?

- Methodological Answer :

- Soxhlet Extraction : Use acetone to pre-clean pulp substrates, eliminating native extracts that interfere with analysis .

- Post-Reaction Extraction : Recover photoproducts via chloroform extraction under argon to prevent oxidation .

- Purity Verification : Confirm purity (>95%) via melting point analysis (73–75°C) and chromatographic methods .

Advanced Research Questions

Q. How does this compound act as a photostabilizer in lignin-containing pulps, and what mechanistic insights explain its efficacy?

- Methodological Answer :

- Hydrogen Donation Mechanism : The diene donates hydrogen atoms to phenacyl radicals generated during lignin photodegradation, inhibiting radical-chain reactions. This stabilizes intermediates and reduces brightness reversion .

- Product Analysis : Enhanced formation of 3,4-dimethoxyacetophenone (a lignin photofragmentation product) confirms radical quenching .

- Solid-State Validation : On BCTMP pulp, gradual conversion of the additive to o-toluic acid corroborates the hydrogen transfer pathway .

Q. How can contradictory findings regarding the role of this compound in lignin model systems be resolved?

- Methodological Answer :

- Contradiction : The additive does not alter the initial photodegradation rate of lignin model compounds (e.g., 3,4-dimethoxy-α-(2'-methoxyphenoxy)-acetophenone) but increases yields of specific photoproducts .

- Resolution : Focus on secondary reactions: The diene stabilizes reactive intermediates (e.g., phenacyl radicals) via hydrogen donation, redirecting degradation pathways rather than inhibiting primary photolysis .

- Experimental Design : Compare product distributions in the presence/absence of the additive using GC/MS and kinetic modeling .

Q. What strategies optimize the application level of this compound in pulp treatments to minimize byproduct formation?

- Methodological Answer :

- Dose-Response Studies : Test application levels from 1–5% (wt/wt) on pulp sheets, monitoring brightness retention and byproduct accumulation (e.g., o-toluic acid) via GC/MS .

- Kinetic Analysis : Correlate irradiation time with additive degradation rates to identify thresholds for byproduct inhibition .

- Pulp Compatibility : Assess interactions with pulp components (e.g., lignin, cellulose) using C NMR to refine substrate-specific dosing .

Q. What controls are critical when studying photolysis kinetics of this compound in heterogeneous systems?

- Methodological Answer :

- Environmental Controls : Conduct chloroform extractions under argon to prevent oxidative side reactions .

- Substrate Pre-Treatment : Soxhlet extraction of pulp with acetone ensures baseline removal of interfering extracts .

- Blank Experiments : Irradiate additive-free pulp sheets to distinguish native photodegradation from additive-mediated pathways .

Propriétés

IUPAC Name |

2-methylcyclohexa-2,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUSHSKDGRZQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340419 | |

| Record name | 1,4-Dihydro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55886-48-1 | |

| Record name | 1,4-Dihydro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.